Cas no 954597-58-1 (methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate)

methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate
- methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate
- 954597-58-1
- methyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
- AKOS024643616
- methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
- F2370-0599
-
- インチ: 1S/C13H15FN2O3/c1-19-13(18)15-7-9-6-12(17)16(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
- InChIKey: UBGGSFUPJZVBJT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(CC(CNC(=O)OC)C1)=O
計算された属性
- 精确分子量: 266.10667051g/mol
- 同位素质量: 266.10667051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 58.6Ų
methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2370-0599-3mg |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-1mg |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-5μmol |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-2mg |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-5mg |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-2μmol |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2370-0599-4mg |
methyl N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate |
954597-58-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate 関連文献
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamateに関する追加情報
Introduction to Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate (CAS No. 954597-58-1)
Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate, identified by its CAS number 954597-58-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-fluorophenyl group and an oxopyrrolidin-3-ylmethyl moiety in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.
The chemical structure of Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate consists of a central pyrrolidine ring substituted with an oxygen atom, a methyl group, and a carbamate moiety. The carbamate group is further attached to a benzene ring substituted with a fluorine atom at the fourth position. This specific arrangement of functional groups contributes to the compound's reactivity and interaction with biological targets, which is crucial for its potential applications in drug design.
In recent years, there has been a growing interest in the development of novel compounds with fluorine substituents due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 4-fluorophenyl group in Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate is particularly noteworthy, as fluorinated aromatic compounds have been widely explored for their role in enhancing drug efficacy and reducing side effects. Studies have demonstrated that the introduction of fluorine atoms can modulate electronic properties and lipophilicity, thereby influencing the compound's biological activity.
The oxopyrrolidin-3-ylmethyl moiety in the compound's structure is another key feature that contributes to its pharmacological potential. Pyrrolidine derivatives are well-documented for their involvement in various biological processes and have been investigated for their roles in enzyme inhibition, receptor binding, and other therapeutic mechanisms. The presence of an oxygen atom in the pyrrolidine ring further enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery.
Recent research has highlighted the importance of carbamates as pharmacophores in the development of new drugs. Carbamates exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The carbamate group in Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate is expected to play a crucial role in its interaction with biological targets, potentially leading to novel therapeutic applications.
The synthesis of Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-fluorophenyl group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization of the aromatic ring.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals due to its unique structural features. The combination of a fluorinated aromatic ring and an oxopyrrolidinone core makes it a versatile building block for designing novel molecules with tailored properties.
In conclusion, Methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate (CAS No. 954597-58-1) is a promising compound with significant potential in pharmaceutical research. Its unique chemical structure, characterized by the presence of a 4-fluorophenyl group and an oxopyrrolidinone moiety, makes it an attractive candidate for further investigation. The compound's multifaceted applications in drug discovery and beyond underscore its importance as a valuable chemical entity in modern chemistry.
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